

Application Notes and Protocols for AOH1160 in In Vivo Xenograft Mouse Models

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Compound of Interest

Compound Name: AOH1160

Cat. No.: B15566453

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Introduction

AOH1160 is a first-in-class small molecule inhibitor of proliferating cell nuclear antigen (PCNA), a protein essential for DNA replication and repair.[1][2] This molecule has demonstrated selective anti-cancer activity against a variety of tumor types in preclinical studies, making it a promising candidate for further development.[1][2] These application notes provide detailed protocols and data for the use of **AOH1160** in in vivo xenograft mouse models, a critical step in the preclinical evaluation of novel anti-cancer agents. The provided information is based on established research and is intended to guide researchers in designing and executing their own in vivo studies with **AOH1160**.

Mechanism of Action

AOH1160 targets a cancer-associated isoform of PCNA (caPCNA), which is preferentially expressed in tumor cells.[1][3] By binding to PCNA, **AOH1160** disrupts its interaction with other proteins involved in DNA metabolism. This interference leads to two primary anti-cancer effects:

- **Inhibition of DNA Replication:** **AOH1160** interferes with the extension of DNA replication forks, leading to stalled replication and cell cycle arrest.[1][4]

- Blockade of Homologous Recombination (HR) Repair: The compound selectively inhibits the HR pathway, a major DNA double-strand break repair mechanism.^{[1][2]} This disruption sensitizes cancer cells to DNA-damaging agents.^[1]

The dual mechanism of action contributes to the accumulation of DNA damage and subsequent apoptosis in cancer cells, while largely sparing non-malignant cells.^{[1][2]}

Data Presentation: In Vivo Efficacy of AOH1160

The following tables summarize the quantitative data on tumor growth inhibition by **AOH1160** in various xenograft mouse models. The data is derived from studies using ES1e/SCID mice with subcutaneously implanted human cancer cell lines.^[1] **AOH1160** was administered orally at a dose of 40 mg/kg once daily.^[1]

Table 1: Tumor Volume in Neuroblastoma (SK-N-BE(2)c) Xenograft Model

Days Post-Implantation	Average Tumor Volume (mm ³) - Vehicle Control	Average Tumor Volume (mm ³) - AOH1160 (40 mg/kg)
5	~50	~50
12	~200	~100
19	~600	~150
26	~1200	~200
33	~2000	~250
40	~3000	~300

Table 2: Tumor Volume in Neuroblastoma (SK-N-AS) Xenograft Model

Days Post-Implantation	Average Tumor Volume (mm ³) - Vehicle Control	Average Tumor Volume (mm ³) - AOH1160 (40 mg/kg)
5	~50	~50
12	~150	~100
19	~400	~150
26	~800	~200
33	~1500	~250
40	~2500	~300

Table 3: Tumor Volume in Triple-Negative Breast Cancer (MDA-MB-468) Xenograft Model

Days Post-Implantation	Average Tumor Volume (mm ³) - Vehicle Control	Average Tumor Volume (mm ³) - AOH1160 (40 mg/kg)
5	~75	~75
12	~250	~150
19	~600	~200
26	~1100	~250
33	~1800	~300
40	~2700	~350

Table 4: Tumor Volume in Small Cell Lung Cancer (H82) Xenograft Model

Days Post-Implantation	Average Tumor Volume (mm ³) - Vehicle Control	Average Tumor Volume (mm ³) - AOH1160 (40 mg/kg)
5	~60	~60
12	~200	~120
19	~500	~180
26	~1000	~220
33	~1700	~280
40	~2600	~320

Toxicology Note: In these studies, **AOH1160** did not cause any deaths or significant weight loss in the experimental animals, suggesting a favorable toxicity profile at the effective dose.[\[1\]](#)

Experimental Protocols

This section provides detailed protocols for establishing and utilizing subcutaneous xenograft mouse models to evaluate the efficacy of **AOH1160**.

Protocol 1: Subcutaneous Xenograft Tumor Establishment

Materials:

- Human cancer cell lines (e.g., SK-N-BE(2)c, SK-N-AS, MDA-MB-468, H82)
- Complete cell culture medium
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Matrigel® Basement Membrane Matrix
- ES1e/SCID mice (or other suitable immunodeficient strain), 6-8 weeks old

- 1 mL syringes with 27-gauge needles
- Calipers

Procedure:

- Cell Culture: Culture cancer cells in their recommended complete medium to ~80% confluency. Ensure cells are healthy and in the logarithmic growth phase.
- Cell Harvesting: a. Aspirate the culture medium and wash the cells with sterile PBS. b. Add Trypsin-EDTA and incubate until cells detach. c. Neutralize trypsin with complete medium, collect the cell suspension, and centrifuge. d. Resuspend the cell pellet in cold, serum-free medium or PBS. e. Perform a viable cell count using a hemocytometer or automated cell counter.
- Cell Preparation for Injection: a. Centrifuge the required number of cells. b. Resuspend the cell pellet in a 1:1 mixture of cold, serum-free medium/PBS and Matrigel® to a final concentration of 2×10^7 cells/mL for MDA-MB-468 and H82 cells, and 5×10^7 cells/mL for SK-N-BE(2)c and SK-N-AS cells.^[1] Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
- Tumor Implantation: a. Anesthetize the mouse using an approved method. b. Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.^[1] c. Monitor the mice until they have fully recovered from anesthesia.
- Tumor Growth Monitoring: a. Allow tumors to establish and grow. Begin monitoring tumor size 5-7 days after implantation. b. Measure tumor length (L) and width (W) with calipers 2-3 times per week. c. Calculate tumor volume using the formula: $\text{Volume} = (L \times W^2) / 2$ or $0.4 \times L \times W^2$.^[1] d. Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).

Protocol 2: AOH1160 Administration and Efficacy Evaluation

Materials:

- **AOH1160**

- Vehicle for oral gavage (e.g., as described in pharmacokinetic studies[1])
- Oral gavage needles
- Animal balance

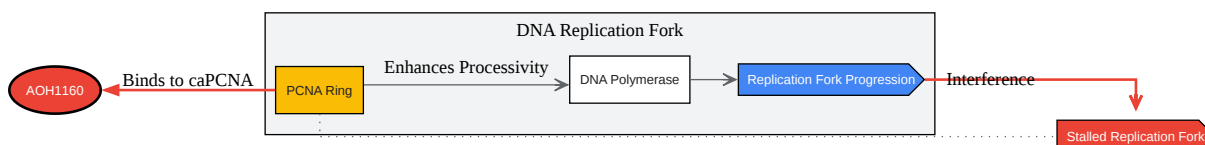
Procedure:

- **AOH1160 Formulation:** Prepare the **AOH1160** dosing solution in a suitable vehicle at the desired concentration (e.g., 4 mg/mL for a 40 mg/kg dose in a 10 mL/kg dosing volume).
- **Drug Administration:** a. Administer **AOH1160** (e.g., 40 mg/kg) or vehicle to the respective groups of mice once daily via oral gavage.[1] b. Treatment should begin on a specified day post-implantation (e.g., day 5).[1]
- **Monitoring:** a. Continue to measure tumor volumes 2-3 times per week throughout the study. b. Monitor the body weight of each mouse at the same frequency to assess toxicity. c. Observe the animals for any clinical signs of toxicity.
- **Endpoint Analysis:** a. The study may be concluded when tumors in the control group reach a predetermined maximum size or at a specified time point. b. At the end of the study, euthanize the mice according to approved institutional protocols. c. Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for pharmacodynamic markers like γ H2A.X and phospho-Chk1[1]).

Visualization of Pathways and Workflows

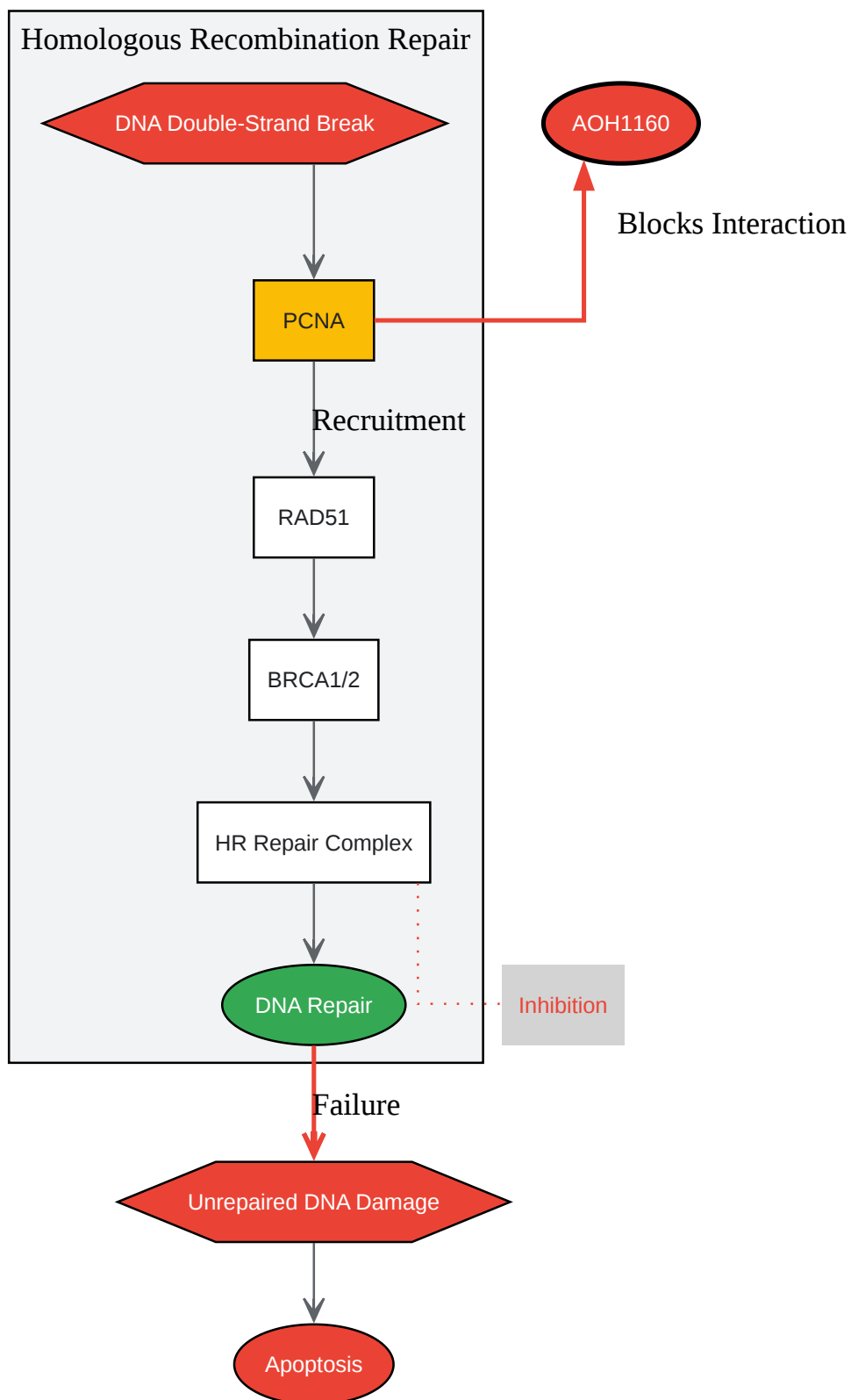
Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by **AOH1160**.



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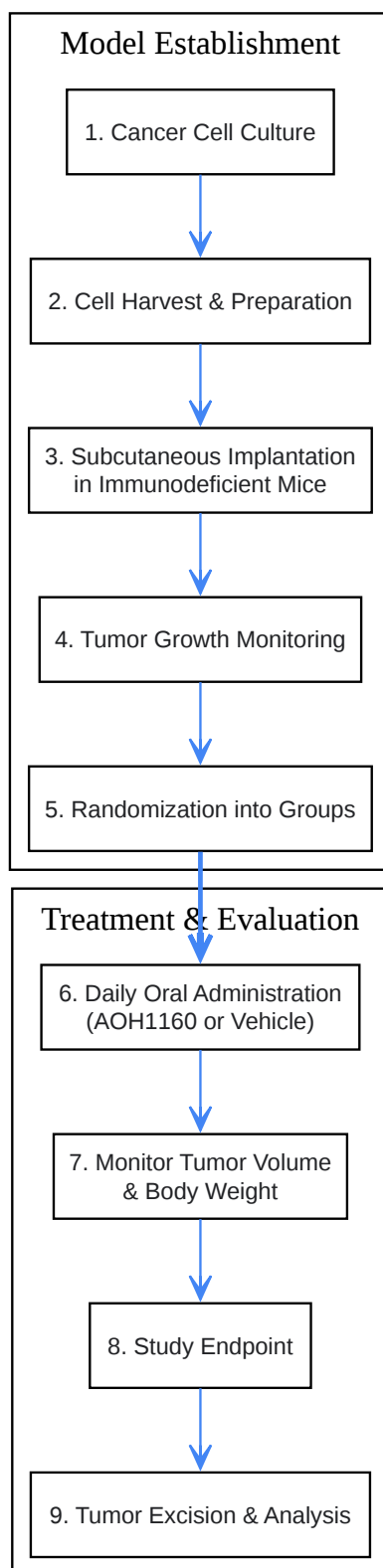
Caption: **AOH1160** binds to PCNA, disrupting DNA replication fork progression.



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Caption: **AOH1160** inhibits homologous recombination, leading to apoptosis.

Experimental Workflow Diagram



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Caption: Workflow for **AOH1160** in vivo xenograft studies.

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